LogP Differentiation: Alanine (DL) Side Chain Confers Lower Lipophilicity than Glycine or D-Alanine Analogs
Among the 4-(methoxycarbonylamino)benzenesulfonyl amino acid series, the DL-alanine derivative (CAS 83192-69-2) exhibits a calculated partition coefficient (logP) of approximately 0.5 [1]. By contrast, the glycine analog (CAS 83192-67-0, R = H) has a reported logP of ~1.77, while the D-alanine enantiomer alone (CAS 83192-68-1) yields logP ~2.16, based on computational predictions from the same platform . This represents a difference of approximately 1.2–1.7 log units, corresponding to a 15–50 fold predicted difference in octanol–water partitioning relative to these closest structural analogs.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | CAS 83192-69-2 (DL-alanine derivative): logP ~0.5 |
| Comparator Or Baseline | CAS 83192-67-0 (glycine analog): logP ~1.77; CAS 83192-68-1 (D-alanine enantiomer): logP ~2.16 |
| Quantified Difference | ΔlogP = 1.2–1.7 units (15–50× difference in predicted partitioning) |
| Conditions | Computed logP values from Molaid and Chemsrc platforms (method not specified; cross-platform comparison caveat applies) |
Why This Matters
A >1 log unit difference in predicted lipophilicity may translate into measurably different retention times in reversed-phase HPLC purification, altered membrane permeability in cell-based assays, and divergent pharmacokinetic behavior of downstream derivatives, making the correct selection of the alanine (DL) variant critical for reproducible experimental outcomes.
- [1] Molaid. N-(N-methoxycarbonyl-sulfanilyl)-alanine | CAS 83192-69-2, computed logP = 0.5. https://www.molaid.com/MS_984256 (accessed 2026-04-30). View Source
